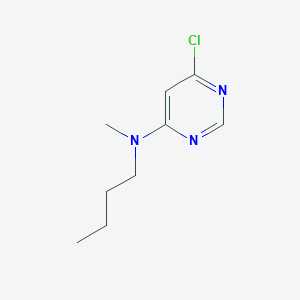

N-butyl-6-chloro-N-methylpyrimidin-4-amine

CAS No.: 1219967-79-9

Cat. No.: VC2674073

Molecular Formula: C9H14ClN3

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219967-79-9 |

|---|---|

| Molecular Formula | C9H14ClN3 |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | N-butyl-6-chloro-N-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-6-8(10)11-7-12-9/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | NXDRFPYPPUYHEG-UHFFFAOYSA-N |

| SMILES | CCCCN(C)C1=CC(=NC=N1)Cl |

| Canonical SMILES | CCCCN(C)C1=CC(=NC=N1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Chemical Structure and Nomenclature

N-butyl-6-chloro-N-methylpyrimidin-4-amine is characterized by a pyrimidine ring system with specific substitution patterns. Its structure features a chlorine atom at the 6-position of the pyrimidine ring, while the 4-position contains a secondary amine with both methyl and butyl substituents . The compound is also known by alternative names including N-Butyl-6-chloro-N-methyl-4-pyrimidinamine, which reflects the same chemical structure but with slight variations in nomenclature conventions .

The identification parameters for N-butyl-6-chloro-N-methylpyrimidin-4-amine are summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 1219967-79-9 |

| Molecular Formula | Not explicitly stated in sources but likely C₉H₁₄ClN₃ |

| IUPAC Name | N-butyl-6-chloro-N-methylpyrimidin-4-amine |

| Alternative Names | N-Butyl-6-chloro-N-methyl-4-pyrimidinamine |

Structural Features

The compound contains several key structural elements that define its chemical behavior:

-

A pyrimidine heterocyclic core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

-

A chlorine substituent at position 6 of the pyrimidine ring

-

A secondary amine group at position 4, which bears both methyl and butyl substituents

-

A butyl chain (four-carbon alkyl group) attached to the nitrogen atom

-

A methyl group also attached to the same nitrogen atom, creating a tertiary amine structure

This structural arrangement influences both the physical properties and the chemical reactivity of the compound. The presence of the pyrimidine ring confers aromatic characteristics, while the chlorine substituent serves as a potential site for nucleophilic substitution reactions. The tertiary amine group at position 4 affects the basicity and hydrogen bonding capabilities of the molecule.

Physical and Chemical Properties

Physicochemical Profile

Despite the limited specific data, we can infer certain properties based on its structure. As a substituted pyrimidine with a chlorine atom and aliphatic substituents, it likely has limited water solubility but would be soluble in various organic solvents such as alcohols, ethers, and chlorinated solvents. The presence of the tertiary amine functionality suggests some potential for hydrogen bonding as an acceptor, which would influence its solubility characteristics and interactions with biological systems.

Chemical Reactivity

The chemical reactivity of N-butyl-6-chloro-N-methylpyrimidin-4-amine can be predicted based on its structural features:

-

The chlorine at position 6 is susceptible to nucleophilic aromatic substitution reactions

-

The tertiary amine group can participate in various reactions including protonation, alkylation, and coordination with metals

-

The pyrimidine ring itself can undergo various electrophilic and nucleophilic reactions typical of heteroaromatic systems

These reactive sites make the compound potentially useful as an intermediate in synthetic organic chemistry, particularly in the preparation of more complex heterocyclic compounds.

| Hazard Category | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

The associated hazard statements include:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Analytical Characterization

Identification Methods

Although detailed analytical data for N-butyl-6-chloro-N-methylpyrimidin-4-amine is limited in the available search results, standard analytical techniques typically used for characterizing such compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H and ¹³C NMR for structure confirmation

-

Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy: For functional group identification

-

Elemental Analysis: For composition verification

-

X-ray Crystallography: If the compound can be crystallized, for definitive structure determination

These analytical methods collectively provide comprehensive structural characterization and purity assessment of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume